molecular formula C20H28O2 B185926 Coronarin A CAS No. 119188-33-9

Coronarin A

Cat. No. B185926
M. Wt: 300.4 g/mol
InChI Key: RHCBUXSXDFNUAG-UDMCIFMYSA-N
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Description

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .


Synthesis Analysis

Coronarin A has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that Coronarin A was synthesized from (+)-trans coronarin E .


Molecular Structure Analysis

The molecular formula of Coronarin A is C20H28O2 . The absolute structure of Coronarin A was determined to be 5S, 7R, 9R, 10S configurations .


Chemical Reactions Analysis

Coronarin A has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of Coronarin A from (+)-trans coronarin E was achieved .


Physical And Chemical Properties Analysis

Coronarin A has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Anticancer Properties

Coronarin A, derived from Hedychium coronarium, has shown promising results in cancer research. Studies have found that Coronarin D, a related compound, induces apoptotic cell death in various cancer cell lines, such as human hepatocellular carcinoma (HCC) cells. This process involves the loss of mitochondrial membrane potential and the activation of several caspases, suggesting its potential as an anticancer agent (Lin et al., 2018). Similar effects have been observed in glioblastoma and osteosarcoma cells, where Coronarin D not only suppresses cell viability but also induces cell cycle arrest (Franco et al., 2019), (Hsu et al., 2018).

Antimicrobial Activity

Research on Coronarin D, closely related to Coronarin A, demonstrates significant antimicrobial activity. It has been found to be active against Gram-positive bacteria and exhibits synergistic potential when combined with classical antibiotics, enhancing their effectiveness (Reuk-ngam et al., 2014). Additionally, Coronarin D has shown antifungal activity against Candida albicans, providing a potential new avenue for treating fungal infections (Kaomongkolgit et al., 2012).

Inflammatory and Immune Modulation

Coronarin D's ability to inhibit the nuclear factor-κB (NF-κB) pathway, a key mediator in inflammation, apoptosis, and osteoclastogenesis, suggests a broader role in inflammatory diseases and immune modulation. This inhibition leads to the suppression of gene products involved in cell survival, proliferation, invasion, and angiogenesis (Kunnumakkara et al., 2008). Furthermore, compounds from Hedychium coronarium, including Coronarin D, have shown significant inhibitory effects on pro-inflammatory cytokines production (Kiem et al., 2011).

Synthesis and Analysis

Studies have focused on the synthesis of Coronarin A and its congeners, highlighting its potential for therapeutic applications. Methods have been developed for synthesizing Coronarin A from sclareolide, showcasing its inhibitory effects on HUVEC proliferation (Oh et al., 2003). Additionally, analytical methods like HPTLC have been developed for the estimation of Coronarin D in Hedychium coronarium rhizomes, an important step for standardizing phytotherapeutics (Ray et al., 2017).

Safety And Hazards

The safety data sheet for Coronarin A indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation .

Future Directions

Coronarin A has been highlighted as a valuable lead compound for the treatment of type 2 diabetes mellitus (T2DM) . It has been found to ameliorate glucose homeostasis of diabetic mice , indicating its potential therapeutic applications in the future.

properties

IUPAC Name

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBUXSXDFNUAG-UDMCIFMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coronarin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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